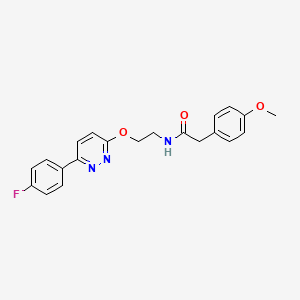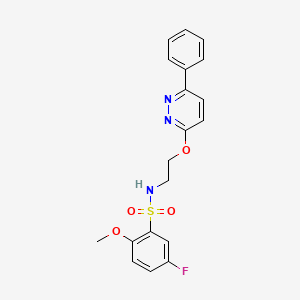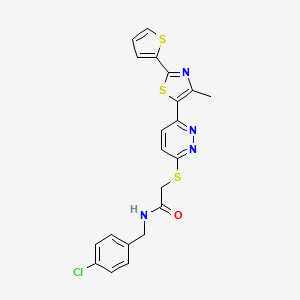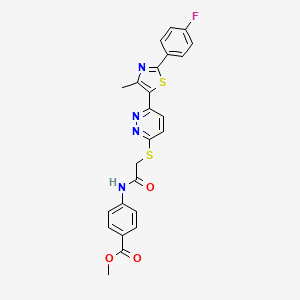
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione
説明
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione, also known as DMAPT, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. DMAPT is a small molecule inhibitor of the transcription factor NF-κB, which plays a critical role in regulating the immune response, inflammation, and cell survival.
作用機序
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione inhibits the activity of the transcription factor NF-κB, which is a key regulator of the immune response, inflammation, and cell survival. NF-κB is activated in response to various stimuli including cytokines, pathogens, and stress, and regulates the expression of genes involved in cell proliferation, survival, and inflammation. 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which leads to the accumulation of IκBα and inhibition of NF-κB activity.
Biochemical and Physiological Effects:
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione induces apoptosis by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from mitochondria. 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione also inhibits angiogenesis by suppressing the expression of angiogenic factors such as VEGF and MMPs. In addition, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has also been shown to have antiviral activity by inhibiting the replication of several viruses including HIV, HCV, and influenza.
実験室実験の利点と制限
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments including its small molecular weight, high solubility, and stability. 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione can be easily synthesized and purified, and its activity can be measured using various assays including cell viability, apoptosis, and NF-κB activity assays. However, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione also has some limitations for lab experiments including its low potency and specificity, which may require higher concentrations and longer treatment times to observe significant effects. In addition, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione may have off-target effects on other signaling pathways, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the research on 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione. One direction is to improve the potency and specificity of 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione by modifying its chemical structure or developing new analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione in vivo, which may help to optimize its dosing and administration for clinical use. In addition, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione may be studied in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Finally, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione may be studied in various disease models to determine its therapeutic potential and mechanism of action in vivo.
科学的研究の応用
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has been studied extensively for its potential therapeutic applications in various diseases including cancer, inflammation, and viral infections. In cancer research, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has also been studied for its anti-inflammatory effects, which may be useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has been shown to have antiviral activity against several viruses including HIV, HCV, and influenza.
特性
IUPAC Name |
3-(2,4-dimethoxyanilino)-1-(2-hydroxyethyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-20-9-3-4-10(12(7-9)21-2)15-11-8-13(18)16(5-6-17)14(11)19/h3-4,7-8,15,17H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSFXMFDGGXMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC(=O)N(C2=O)CCO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one](/img/structure/B3411607.png)
![2-(2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B3411610.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B3411611.png)
![ethyl 2-oxo-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate](/img/structure/B3411617.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3411621.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B3411622.png)

![(2,6-difluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3411626.png)
![2-(4-chlorophenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3411634.png)



